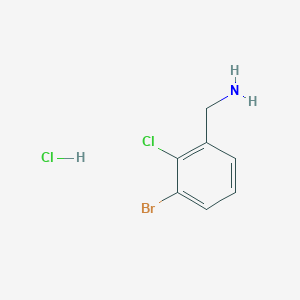![molecular formula C14H16N2O3 B14093484 Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate](/img/structure/B14093484.png)
Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of an ethyl ester group, an oxo group, and a prop-1-en-2-yl substituent on the benzodiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzodiazole ring. The final product is obtained after esterification and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the double bond in the prop-1-en-2-yl substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate can be compared with other benzodiazole derivatives, such as:
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl acrylate: This compound has a similar structure but contains an oxazolidinone ring instead of a benzodiazole ring.
Prop-1-en-2-yl acetate: This compound shares the prop-1-en-2-yl substituent but lacks the benzodiazole core.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
ethyl 2-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-13(17)9-15-11-7-5-6-8-12(11)16(10(2)3)14(15)18/h5-8H,2,4,9H2,1,3H3 |
InChIキー |
QRPAKOSNLLFQLW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C2=CC=CC=C2N(C1=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14093401.png)

![(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14093405.png)
![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14093412.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093420.png)

![2-(2-Methoxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093429.png)
![3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14093437.png)
![1-(3-Bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093453.png)

![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093460.png)
![3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine](/img/structure/B14093465.png)
![2-[4,5-Dihydroxy-2-[(10-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl)oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14093469.png)
![5,7-Dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093474.png)
